INO-1001 free base is a small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes []. PARPs are a family of enzymes involved in various cellular processes, including DNA repair []. By inhibiting PARP activity, INO-1001 disrupts the ability of cells to repair DNA damage, potentially leading to cell death []. This mechanism makes INO-1001 a promising candidate for cancer research.
Studies have shown that INO-1001 can enhance the sensitivity of cancer cells to radiation therapy []. Radiation therapy damages cancer cell DNA. When PARP is inhibited by INO-1001, cancer cells become less efficient at repairing this damage, leading to increased cell death []. This synergistic effect between INO-1001 and radiation therapy is being explored in preclinical research as a potential strategy for cancer treatment [].
Preclinical studies suggest that INO-1001 may have anti-tumor effects. In cell culture experiments, INO-1001 has been shown to be cytotoxic to various cancer cell lines []. These findings warrant further investigation into the potential therapeutic application of INO-1001 for cancer treatment.
N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide, also known by its CAS number 501364-82-5, is a synthetic compound characterized by a complex bicyclic structure. This compound features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry. The molecular formula for this compound is C23H24N3O4S, with a molecular weight of approximately 457.518 g/mol . It is soluble in dimethyl sulfoxide but not in water, which influences its application in biological experiments and formulations .
These reactions enable modifications that can enhance the compound's pharmacological properties or alter its solubility profile.
N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide exhibits significant biological activity, particularly in the context of cancer therapy and neuroprotection. It has been identified as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms . Inhibition of PARP has been associated with enhanced sensitivity of cancer cells to chemotherapy and radiotherapy, making this compound a candidate for combination therapies.
Furthermore, studies have indicated that this compound may possess anti-inflammatory properties and could be explored for treating conditions like acute lung injury due to its ability to modulate inflammatory pathways .
The synthesis of N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide typically involves multi-step organic synthesis techniques. A general synthetic pathway may include:
These steps require careful control of reaction conditions to ensure high yield and purity of the final product.
N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide has potential applications in:
Interaction studies involving N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide have demonstrated its ability to modulate various biological pathways. Notably:
Several compounds share structural similarities with N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide. Here are a few notable examples:
Compound Name | Structural Features | Biological Activity |
---|---|---|
INO-1001 | Indenoisoquinoline core with morpholine | PARP inhibition |
Olaparib | Similar PARP inhibitor with different substituents | Cancer therapy |
Rucaparib | Another PARP inhibitor with distinct side chains | Cancer treatment |
N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide stands out due to its specific structural modifications that enhance its solubility and bioavailability compared to other PARP inhibitors. Its unique morpholine side chain may contribute to distinct pharmacokinetic properties and therapeutic profiles.